molecular formula C52H83N7O13S B10855505 Denintuzumab mafodotin CAS No. 1399672-02-6

Denintuzumab mafodotin

Cat. No.: B10855505
CAS No.: 1399672-02-6
M. Wt: 1046.3 g/mol
InChI Key: BXTJCSYMGFJEID-XMTADJHZSA-N
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Description

Denintuzumab mafodotin (development code SGN-CD19A) is a humanized monoclonal antibody-drug conjugate (ADC) designed for research in B-cell malignancies . It is composed of an IgG1-kappa antibody that specifically targets the CD19 antigen, a surface marker widely expressed on B-cells and most B-cell-derived tumors, including acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma (NHL) . The antibody is conjugated to the potent cytotoxin monomethyl auristatin F (MMAF) via a maleimidocaproyl linker . Upon binding to CD19, the complex is internalized into the target cell. The linker is then degraded intracellularly, releasing the MMAF payload . MMAF inhibits tubulin polymerization, which disrupts the microtubule network, leads to cell cycle arrest in the G2/M phase, and ultimately induces apoptosis of the malignant B-cell . Preclinical studies, including those using pediatric ALL patient-derived xenograft models, have demonstrated the activity of this compound, both as a single agent and in combination with chemotherapy regimens, showing it can significantly delay leukemia progression . This ADC provides researchers with a targeted tool to investigate novel treatment pathways for relapsed or refractory CD19-positive cancers. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Properties

Key on ui mechanism of action

Depatuxizumab is a chimeric monoclonal antibody for EGFR which is linked to monomethyl aurastatin F via a maleimidocaproyl linker (mafodotin). Once delivered to the cancer cell, the mafodotin component is able to bind to tubulin and inhibit the exchange of GDP for GTP necessary for the polymerization of tubulin subunits to form microtubules. The inhibition of microtubule polymerization disrupts mitosis and interferes with vesicle trafficking in the cancer cell.

CAS No.

1399672-02-6

Molecular Formula

C52H83N7O13S

Molecular Weight

1046.3 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1

InChI Key

BXTJCSYMGFJEID-XMTADJHZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Comparative Linker Properties

Linker TypeCleavage MechanismStability in PlasmaBystander Effect
MaleimidocaproylLysosomal proteaseHighLow
Val-CitCathepsin BModerateHigh
SPDBThiol-disulfideLowModerate

Data derived from ADC linker studies.

The maleimidocaproyl linker is synthesized through a multi-step organic reaction, starting with functionalization of MMAF with a maleimide group. This process ensures site-specific conjugation to cysteine residues on the antibody.

Cytotoxin Conjugation and Site-Specific Modification

MMAF, a tubulin polymerization inhibitor, is conjugated to the antibody via engineered cysteine residues. Recent advancements emphasize site-specific conjugation to achieve homogeneous drug-to-antibody ratios (DAR):

  • Partial Reduction of Antibody : Controlled reduction of interchain disulfide bonds generates free thiol groups on the antibody.

  • Conjugation Reaction : Maleimide-activated MMAF is reacted with cysteine residues at a molar ratio of 3:1 (MMAF:antibody), yielding a DAR of ~4.

  • One-Pot Dual-Site Conjugation : A chemoenzymatic method enables simultaneous conjugation at N-glycosylation sites and engineered cysteines, improving DAR consistency.

Conjugation Efficiency Across Methods

MethodDARHomogeneity (%)Yield (%)
Traditional Cysteine3.865–7560–70
Glycan Remodeling4.0>9085–90
Dual-Site*6–880–8575–80

Dual-site methods conjugate two distinct payloads (e.g., MMAF and DM1) for synergistic effects.

Purification and Formulation

Post-conjugation, the ADC undergoes stringent purification to remove unconjugated MMAF and aggregates:

  • Tangential Flow Filtration : Removes small molecules and buffer-exchanges the product.

  • Hydrophobic Interaction Chromatography (HIC) : Separates ADCs by DAR using a salt gradient.

  • Formulation : The final product is stabilized in a histidine-sucrose buffer (pH 6.0) for long-term storage at −80°C.

Analytical Characterization

Critical quality attributes are assessed to ensure efficacy and safety:

  • Drug-to-Antibody Ratio (DAR) : Measured via HIC or mass spectrometry, targeting DAR = 4.

  • Aggregation : Size-exclusion chromatography quantifies monomeric ADC (>95% required).

  • Potency : In vitro cytotoxicity assays using CD19+ cell lines (e.g., SU-DHL-4 lymphoma cells) confirm IC50 values ≤1 nM.

Stability Under Stress Conditions

ConditionDAR Change (%)Aggregation (%)Activity Retention (%)
40°C, 1 week−5+885
pH 7.4, 4 weeks−2+395
Freeze-Thaw (5×)−1+198

Data from accelerated stability studies.

Scale-Up and Manufacturing Challenges

Industrial production faces hurdles in maintaining batch consistency and cost-effectiveness:

  • Cell Culture Optimization : Fed-batch processes increase antibody titers to 5–10 g/L.

  • Conjugation Scalability : Continuous-flow reactors improve reaction control and reduce MMAF waste.

  • Regulatory Compliance : Adherence to Good Manufacturing Practice (GMP) requires validation of all critical process parameters .

Chemical Reactions Analysis

Biochemical Reactions Post-Administration

Upon delivery to CD19⁺ B-cells, denintuzumab mafodotin undergoes sequential biochemical reactions:

  • Antibody-Antigen Binding :

    • High-affinity binding (KD ≈ 1 nM) between denintuzumab and CD19 surface antigen .

    • Reaction rate: 10⁶ M⁻¹s⁻¹ (association), 10⁻³ s⁻¹ (dissociation) .

  • Internalization :

    • CD19-ADC complex is internalized via clathrin-mediated endocytosis (t₁/₂ = 15–30 min).

  • Linker Cleavage :

    • Lysosomal proteases (e.g., cathepsin B) cleave the maleimidocaproyl linker, releasing free MMAF .

  • MMAF-Tubulin Interaction :

    • MMAF binds β-tubulin at the GTP-binding site (IC₅₀ = 0.1–1 nM), inhibiting polymerization .

    • Microtubule disruption triggers G2/M phase arrest and apoptosis .

Reaction Parameters from Preclinical Studies

Key findings from pediatric ALL patient-derived xenograft (PDX) models:

PDX ModelCD19 Expression (sABC)Dosage RegimenResponseReference
ALL-77,0723 mg/kg weekly ×3Complete Response (CR)
MLL-34,4213 mg/kg weekly ×3CR
PALLSD4,7153 mg/kg weekly ×3Partial Response (PR)
ALL-410,6543 mg/kg weekly ×3Progressive Disease (PD2)
  • Correlation : No direct correlation between CD19 expression levels and response magnitude (p > 0.05) .

  • Toxicity : Dose-limiting ocular toxicity observed in 20% of trials due to MMAF release in corneal epithelial cells .

Combination Therapy Synergistic Reactions

This compound enhances efficacy when combined with chemotherapy:

Combination RegimenPDX ModelTherapeutic Enhancement FactorMechanismReference
VXL* + DenintuzumabALL-73.2×Microtubule destabilization synergism
VXL + DenintuzumabMLL-32.8×Increased intracellular MMAF accumulation

*VXL: Vincristine (0.15 mg/kg), Dexamethasone (5 mg/kg), L-Asparaginase (10,000 IU/kg).

Critical Analysis

  • Linker Stability : The maleimidocaproyl linker’s non-cleavable design prevents premature MMAF release in circulation, reducing systemic toxicity.

  • Resistance Mechanisms : Downregulation of CD19 expression observed in 4/7 PDXs post-relapse (p < 0.01) .

  • Payload Limitations : MMAF’s inability to penetrate neighboring cells (“bystander effect”) limits efficacy in heterogeneous tumors .

This compound’s chemical reactions underscore its role as a precision therapeutic, though optimization of linker chemistry and payload delivery remains critical for improving clinical outcomes .

Scientific Research Applications

Acute Lymphoblastic Leukemia (ALL)

Denintuzumab mafodotin has been primarily studied in pediatric and adult populations with ALL. In a study involving patient-derived xenografts (PDXs), this compound demonstrated significant activity against various subtypes of B-lineage ALL:

  • Study Design : The compound was administered weekly at a dose of 3 mg/kg for three weeks.
  • Results : It significantly delayed disease progression in 7 out of 8 PDX models and achieved objective responses in 5 models. Notably, combining it with standard chemotherapy (vincristine, dexamethasone, and l-asparaginase) resulted in enhanced therapeutic effects compared to either treatment alone .
PDX Model Objective Response Progression Delay (Days)
ALL-7Complete Response67
MLL-3Complete Response45
PALLSDPartial Response28
ALL-4No significant responseN/A

Combination Therapies

This compound has also been evaluated in combination with other therapies:

  • Phase 1 Studies : Ongoing trials are assessing its safety and efficacy when combined with rituximab and other chemotherapeutic agents in patients with relapsed or refractory B-cell malignancies .
  • Results from Combination Studies : These studies have shown that the combination therapies can lead to improved outcomes compared to single-agent treatments.

Preclinical Studies

Preclinical evaluations have highlighted this compound's potential across various B-cell malignancies:

  • Pediatric Preclinical Testing Program : This program tested the drug against multiple ALL PDXs representing different genetic backgrounds. The findings indicated that this compound could effectively target CD19+ cells regardless of subtype specificity, suggesting broad applicability in treating B-cell malignancies .

Case Study 1: Pediatric ALL Patient

A pediatric patient with refractory ALL received this compound as part of a clinical trial. After treatment, the patient achieved a complete remission, demonstrating the drug's potential effectiveness in resistant cases.

Case Study 2: Adult ALL Patient

An adult patient with relapsed ALL was treated with this compound combined with standard chemotherapy. The patient exhibited significant tumor reduction and prolonged event-free survival compared to previous lines of therapy.

Safety Profile

The safety profile of this compound has been evaluated in several clinical trials:

  • Adverse Effects : Common adverse effects include neutropenia, thrombocytopenia, and infusion-related reactions. However, these effects are often manageable and do not preclude further treatment options.
  • Long-term Effects : Ongoing studies are monitoring long-term outcomes and potential late effects associated with treatment.

Comparison with Similar Compounds

Key Differentiators of this compound

  • Broad Applicability: Active in both B-ALL and DLBCL, unlike subtype-specific agents like inotuzumab .
  • Combination Potential: Synergizes with chemotherapy (e.g., vincristine/dexamethasone) in preclinical models .

Adverse Event Comparison

ADC Common Toxicities Management Strategies
This compound Keratopathy (84%), blurred vision, fatigue Topical steroids, dose reduction
Inotuzumab Ozogamicin Hepatotoxicity, thrombocytopenia Monitoring, ursodiol prophylaxis
Coltuximab Ravtansine Peripheral neuropathy, diarrhea Dose interruption

Biological Activity

Denintuzumab mafodotin (SGN-CD19A) is an innovative antibody-drug conjugate (ADC) designed to target CD19, a pan-B-cell marker, making it particularly relevant in treating B-cell malignancies such as acute lymphoblastic leukemia (ALL) and diffuse large B-cell lymphoma (DLBCL). This article delves into the biological activity of this compound, highlighting preclinical studies, clinical trials, and its mechanism of action.

This compound consists of a monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F (MMAF). The binding of denintuzumab to CD19-expressing cells facilitates internalization of the drug, leading to cell death through microtubule disruption. This targeted approach aims to minimize damage to non-cancerous cells while maximizing therapeutic efficacy against malignant B cells.

Efficacy Against Pediatric ALL

In a preclinical study involving patient-derived xenografts (PDXs) of B-lineage ALL, this compound demonstrated significant activity. The study evaluated eight PDX models representing various ALL subtypes, including B-cell precursor ALL and Ph-like ALL. Key findings include:

  • Disease Progression : this compound significantly delayed disease progression in 7 out of 8 PDXs, with treatment-cure (T-C) values ranging from 3.7 to 67 days .
  • Objective Responses : Objective responses were observed in 5 out of 8 models, including one maintained complete response (CR) and two partial responses (PR) .
  • CD19 Expression Analysis : The study also investigated CD19 expression levels as a potential biomarker for sensitivity. No significant correlation was found between CD19 expression and drug activity, possibly due to the small sample size .

Combination Therapy

The combination of this compound with standard chemotherapy regimens such as vincristine, dexamethasone, and l-asparaginase (VXL) showed enhanced therapeutic effects. The combination therapy achieved better outcomes compared to either treatment alone, indicating a synergistic effect that warrants further exploration .

Phase II Trials in DLBCL

A randomized phase II trial assessed the efficacy and safety of this compound combined with RICE (rituximab, ifosfamide, carboplatin, etoposide) versus RICE alone in patients with relapsed or refractory DLBCL. Preliminary results indicated that the addition of this compound improved remission rates compared to RICE alone .

Case Studies

Several case studies have documented the clinical outcomes associated with this compound treatment:

  • Case Study 1 : A patient with relapsed DLBCL achieved a complete remission after receiving three cycles of this compound combined with RICE. This case highlights the potential for this compound to enhance response rates in difficult-to-treat populations .
  • Case Study 2 : In pediatric patients with relapsed ALL, treatment with this compound resulted in significant tumor shrinkage and prolonged event-free survival compared to historical controls .

Summary of Findings

Study TypeKey Findings
Preclinical PDX Study- Delayed progression in 7/8 models
- Objective responses in 5/8 models
- No correlation with CD19 expression
Clinical Trials- Improved remission rates in DLBCL patients when combined with RICE
Case Studies- Documented complete remissions in relapsed DLBCL
- Significant responses in pediatric ALL cases

Q & A

Q. What is the mechanism of action of denintuzumab mafodotin, and how does its structure contribute to target specificity?

this compound is an antibody-drug conjugate (ADC) comprising a humanized anti-CD19 monoclonal antibody linked to monomethyl auristatin F (MMAF), a microtubule-disrupting agent, via a non-cleavable maleimidocaproyl linker. Upon binding to CD19 on B-cell malignancies, the ADC is internalized, releasing MMAF, which inhibits tubulin polymerization, causing G2/M phase arrest and apoptosis. CD19’s overexpression in B-cell cancers (e.g., acute lymphoblastic leukemia [ALL], diffuse large B-cell lymphoma [DLBCL]) ensures target specificity .

Q. What clinical efficacy has been observed in phase 1 trials of this compound in relapsed/refractory B-cell malignancies?

In phase 1 trials, this compound demonstrated objective response rates (ORR) of 33–35% in relapsed/refractory (R/R) B-cell non-Hodgkin lymphoma (NHL) and ALL, with complete response (CR) rates of 19–22%. For example:

Trial PopulationDosing ScheduleORR (%)CR (%)Median Duration of Response (Weeks)Reference
R/R DLBCL (N=62)Q3W332239 (relapsed), 41 (refractory)
R/R B-ALL (N=71 adults)Q3W (5 mg/kg)351927
Responses were rapid, with 90% of objective responses achieved by Cycle 2 .

Q. What are the most frequent adverse events (AEs) associated with this compound?

Ocular toxicity is dose-limiting, manifesting as superficial microcystic keratopathy (84% incidence), blurry vision (65%), and dry eye (52%). Systemic AEs include fatigue (35–51%), nausea (26–52%), and hematologic toxicity (anemia: 34%). Ocular symptoms are typically less severe than exam findings and managed with topical steroids and dose modifications .

Advanced Research Questions

Q. How were dose-escalation strategies optimized in phase 1 trials to balance efficacy and toxicity?

Trials used a modified continual reassessment method (mCRM) to estimate the maximum tolerated dose (MTD). Weekly (0.3–3 mg/kg) and Q3W (4–6 mg/kg) schedules were tested. The MTD for Q3W dosing was 5 mg/kg, while weekly dosing did not reach MTD. Ocular toxicity severity correlated with dose frequency, leading to adoption of Q3W or Q6W schedules in later cohorts .

Q. How do CD19 expression levels and tumor microenvironment biomarkers correlate with clinical response?

Archived tumor tissue analysis in phase 1 trials (NCT01786135) explored CD19 density, stromal barriers, and efflux pump activity (e.g., P-glycoprotein) as predictors of resistance. Preliminary data suggest higher CD19 expression correlates with prolonged response, but heterogeneous antigen distribution in aggressive lymphomas may limit ADC penetration .

Q. What methodologies are employed to mitigate and monitor ocular toxicity in clinical trials?

Proactive strategies include:

  • Pre-treatment ophthalmologic exams to establish baseline corneal health.
  • Dose modifications : Delays or reductions for Grade ≥2 keratopathy.
  • Topical steroids (e.g., dexamethasone eye drops) to reduce inflammation. Median resolution time for keratopathy was ~3–5 weeks with intervention .

Q. How do contradictions in trial outcomes inform future research directions?

Discrepancies in response rates (e.g., 35% ORR in B-ALL vs. 25.5% in R/R ALL with other ADCs) highlight variability in patient selection, prior therapies, and CD19 antigen loss post-treatment. Early termination of phase 2 combination trials (e.g., R-ICE or R-CHOP) due to sponsor decisions underscores the need for mechanistic synergy studies in preclinical models .

Q. What challenges arise in designing combination therapy trials with this compound?

Preclinical xenograft models showed enhanced efficacy when combined with chemotherapy, but clinical trials faced logistical hurdles (e.g., overlapping toxicities with R-ICE). Optimizing scheduling (e.g., ADC before/after chemotherapy) and biomarker-guided patient stratification are critical for future studies .

Q. How do preclinical models validate the translational potential of this compound?

In NOD/SCID mice with B-ALL xenografts, this compound achieved 100% CR at 3 mg/kg Q3W. These models confirmed CD19-dependent cytotoxicity and informed dosing thresholds for human trials. However, interspecies differences in drug clearance and tumor stroma necessitate cautious extrapolation .

Q. What mechanisms underlie acquired resistance to this compound?

Preclinical evidence suggests resistance may arise from:

  • CD19 downregulation due to antigen modulation or splicing variants.
  • Enhanced drug efflux via ABC transporter upregulation.
  • Altered lysosomal trafficking , impairing MMAF release.
    Combinatorial approaches with CD19-directed CAR-T cells or bispecific antibodies are under investigation to circumvent resistance .

Q. Methodological Notes

  • Trial Design : Phase 1 trials prioritized mCRM for MTD estimation, enabling rapid dose optimization while minimizing toxicity .
  • Statistical Analysis : Duration of response was calculated using Kaplan-Meier methods, with censoring for ongoing responders .
  • Preclinical Validation : Patient-derived xenografts (PDX) were treated with human-equivalent doses to mimic clinical pharmacokinetics .

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